(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid

Beschreibung

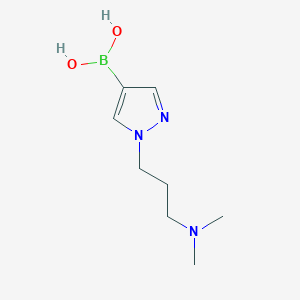

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole core substituted with a boronic acid group at the 4-position and a 3-(dimethylamino)propyl chain at the 1-position. This compound’s structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors through boronic acid-mediated interactions .

Eigenschaften

Molekularformel |

C8H16BN3O2 |

|---|---|

Molekulargewicht |

197.05 g/mol |

IUPAC-Name |

[1-[3-(dimethylamino)propyl]pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C8H16BN3O2/c1-11(2)4-3-5-12-7-8(6-10-12)9(13)14/h6-7,13-14H,3-5H2,1-2H3 |

InChI-Schlüssel |

CDKKTXCWESMYDO-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN(N=C1)CCCN(C)C)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder Borate zu bilden.

Reduktion: Reduktionsreaktionen können die Boronsäuregruppe in Borane umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren für die Suzuki-Miyaura-Kupplung, Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Reaktionsbedingungen umfassen typischerweise milde Temperaturen und Lösungsmittel wie Ethanol oder Tetrahydrofuran.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp ab. Beispielsweise liefert die Suzuki-Miyaura-Kupplung Biarylverbindungen, während Oxidationsreaktionen Boronsäureester erzeugen.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling yields biaryl compounds, while oxidation reactions produce boronic esters .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Boronic acids are widely utilized in organic chemistry, particularly in the Suzuki coupling reaction, which forms carbon-carbon bonds. The presence of the pyrazole ring in (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid enhances its reactivity and selectivity in these reactions.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound Name | Structure Features | Reactivity |

|---|---|---|

| This compound | Pyrazole ring with dimethylamino group | High |

| 4-Pyridylboronic Acid | Pyridine ring | Moderate |

| 3-Aminopyrazole | Amino group on pyrazole | High |

The unique structure of this compound may facilitate the formation of complex organic molecules, which is crucial for drug discovery and development.

Biological Applications

Boronic acids are known for their ability to interact with biomolecules, leading to various therapeutic applications. The specific interactions of this compound with biological targets could be significant.

Potential Therapeutic Uses

Research indicates that boronic acids can inhibit proteasomes and enzymes involved in cancer progression. The dimethylamino group may enhance the solubility and bioavailability of this compound, potentially increasing its efficacy as a therapeutic agent.

Case Study: BRAF Inhibition

In studies involving BRAF inhibitors, compounds structurally related to this compound have shown promising results against melanoma cells. For instance, certain pyrazole derivatives have been reported to inhibit BRAF activity effectively, suggesting that this compound could be explored further as a potential anti-cancer agent .

Material Science Applications

The unique properties of boronic acids allow them to be used in material science, particularly in the development of sensors and drug delivery systems. The ability to form reversible bonds with diols can be exploited in creating responsive materials that change properties based on environmental stimuli.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Sensors | Utilization in biosensors for detecting glucose levels due to their interaction with sugars. |

| Drug Delivery Systems | Development of smart drug carriers that release medication in response to specific biological triggers. |

Future Research Directions

Further empirical studies are essential to elucidate the full potential of this compound. Research should focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- Therapeutic Efficacy : Evaluating its effectiveness in preclinical models for diseases such as cancer.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.

Wirkmechanismus

The mechanism of action of (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its applications in drug delivery and as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Boronic Acid Derivatives

Key Findings:

Substituent Effects: The 3-(dimethylamino)propyl group in the target compound improves solubility compared to hydrophobic substituents like dichlorophenyl () or pyridinyl (). This property is critical for bioavailability in drug design.

Biological Activity: Pyrazole derivatives with halogenated aryl groups (e.g., 2,6-dichlorophenyl) exhibit pronounced antimicrobial activity, likely due to enhanced membrane penetration . The dimethylamino group in the target compound may facilitate interactions with acidic residues in enzymes or receptors, a feature shared with 4-(3-(Dimethylamino)propoxy)phenylboronic acid ().

Synthetic Utility: The boronic acid group enables participation in Suzuki-Miyaura couplings across all compounds. However, the flexibility of the 3-(dimethylamino)propyl chain in the target compound may reduce steric hindrance compared to bulkier substituents like ethoxycarbonyl or methoxybenzyl ().

Biologische Aktivität

(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative notable for its unique structure, which combines a pyrazole ring with a dimethylamino propyl group. This compound's potential biological activity is largely attributed to its ability to interact with various biomolecules, a property common among boronic acids. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's chemical formula is , and it has the following structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Dimethylamino Group : Enhances solubility and may influence pharmacokinetics and pharmacodynamics.

- Boronic Acid Functional Group : Known for its ability to form reversible covalent bonds with diols, which can be crucial for biological interactions.

Boronic acids have been shown to exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming covalent bonds with their active sites.

- Cell Signaling Modulation : They may interfere with signaling pathways by binding to proteins involved in cellular communication.

Antiproliferative Effects

Studies indicate that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. For instance, a library of pyrazole derivatives was evaluated for their activity against K562 and MCF-7 cancer cell lines, revealing that certain derivatives induced apoptosis and inhibited cell proliferation through mechanisms involving caspase activation and PARP cleavage .

Study 1: BRAF Inhibition

A related study explored the synthesis of tricyclic pyrazole BRAF inhibitors. The findings suggested that modifications on the pyrazole ring could enhance potency against BRAF mutant melanoma cell lines. The compound showed nanomolar activity in inhibiting oncogenic BRAF-driven ERK activation, indicating its potential as a therapeutic agent in targeted cancer therapy .

Study 2: Anticancer Activity

Another investigation focused on the synthesis of tetrasubstituted pyrazolo[4,3-c]pyridines. These compounds demonstrated significant antiproliferative activity, with low micromolar GI50 values against various cancer cell lines. The mechanism involved induction of apoptosis and disruption of cell cycle progression .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring, Dimethylamino propyl group | Potential BRAF inhibitor |

| 3-Aminopyrazole | Amino group on pyrazole | Known for anticancer properties |

| 4-Pyridylboronic Acid | Pyridine ring with boronic acid | Exhibits different reactivity patterns |

The unique combination of structural features in this compound may enhance its solubility and interaction capabilities compared to other compounds.

Future Directions

Further empirical studies are necessary to elucidate the specific biological effects of this compound. Investigations should focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Exploring potential uses in treating specific cancers or other diseases where modulation of enzyme activity is beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.